molecular formula C12H15NO3 B13236276 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B13236276
M. Wt: 221.25 g/mol
InChI Key: YAPGVWLHVVBISW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methoxyquinoline with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is being explored for its potential therapeutic effects, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one While both compounds share a similar core structure, they differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(4-hydroxy-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H15NO3/c1-8(14)13-6-5-12(15)10-7-9(16-2)3-4-11(10)13/h3-4,7,12,15H,5-6H2,1-2H3

InChI Key

YAPGVWLHVVBISW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C2=C1C=CC(=C2)OC)O

Origin of Product

United States

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